1-(3,5-Dichlorophenyl)-3-(6-methoxynaphthalen-2-yl)propane-1,3-dione
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Overview
Description
1-(3,5-Dichlorophenyl)-3-(6-methoxynaphthalen-2-yl)propane-1,3-dione is an organic compound that belongs to the class of aromatic ketones This compound features a dichlorophenyl group and a methoxynaphthyl group connected through a propane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-3-(6-methoxynaphthalen-2-yl)propane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichlorobenzene and 6-methoxynaphthalene.
Formation of Intermediates: The initial step involves the formation of intermediates through Friedel-Crafts acylation or alkylation reactions.
Coupling Reaction: The intermediates are then coupled using a suitable base and solvent to form the final product.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors might also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichlorophenyl)-3-(6-methoxynaphthalen-2-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(6-methoxynaphthalen-2-yl)propane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)ethanone
- 1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione
Uniqueness
1-(3,5-Dichlorophenyl)-3-(6-methoxynaphthalen-2-yl)propane-1,3-dione is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H14Cl2O3 |
---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(6-methoxynaphthalen-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C20H14Cl2O3/c1-25-18-5-4-12-6-14(3-2-13(12)9-18)19(23)11-20(24)15-7-16(21)10-17(22)8-15/h2-10H,11H2,1H3 |
InChI Key |
WNPBDUQKOBBLSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CC(=O)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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